JWH-122

Description

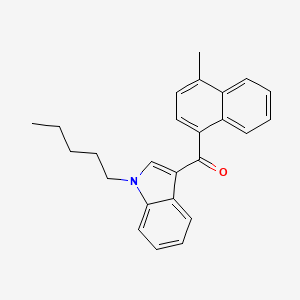

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKJQMKQFWYIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210965 | |

| Record name | JWH 122 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619294-47-2 | |

| Record name | JWH 122 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH 122 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-122 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44147RI31X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JWH-122: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the synthetic cannabinoid JWH-122, focusing on its interaction with cannabinoid receptors CB1 and CB2. This compound (1-pentyl-3-(4-methyl-1-naphthoyl)indole) is a potent naphthoylindole that acts as a full agonist at both receptor subtypes. This guide synthesizes key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes the core signaling pathways and experimental workflows.

Quantitative Analysis: Binding Affinity and Functional Potency

This compound demonstrates high-affinity binding to both human cannabinoid receptors, CB1 and CB2. Its functional activity as an agonist has been confirmed through various in vitro assays that measure downstream signaling events. The following tables summarize the key quantitative parameters that define its pharmacological profile.

Table 1: Cannabinoid Receptor Binding Affinity of this compound

| Compound | Receptor | Kᵢ (nM) | Assay Type | Radioligand | Cell Line/Tissue Source |

| This compound | hCB1 | 0.69 | Competitive Radioligand Binding | [³H]CP-55,940 or similar | HEK-293 or CHO cells expressing hCB1 |

| This compound | hCB2 | 1.2 | Competitive Radioligand Binding | [³H]CP-55,940 or similar | HEK-293 or CHO cells expressing hCB2 |

Kᵢ represents the inhibitory constant, indicating the concentration of this compound required to displace 50% of the radioligand from the receptor. A lower Kᵢ value signifies higher binding affinity.[1]

Table 2: Functional Activity of this compound at the CB1 Receptor

| Compound | Receptor | Parameter | Value | Assay Type |

| This compound-4 | hCB1 | Potency (Rank Order) | > Δ⁹-THC | Forskolin-stimulated cAMP inhibition |

Data from a study on this compound isomers, where this compound-4 is the parent compound, demonstrated its agonist activity with a potency greater than Δ⁹-THC in inhibiting cAMP production.[2]

Core Signaling Pathway of this compound

As a potent agonist, this compound activates the canonical signaling pathway associated with CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins of the Gi/o family. Upon activation, they modulate the activity of several intracellular effectors.

The primary mechanism involves the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This action modulates the activity of protein kinase A (PKA) and subsequently affects gene transcription and other cellular functions.

Receptor-Independent and Off-Target Effects

While the primary mechanism of action for this compound is through CB1 and CB2 receptors, some studies have indicated potential off-target or receptor-independent effects, particularly concerning cellular toxicity. Research has shown that this compound can induce apoptosis (programmed cell death) through pathways that are not blocked by cannabinoid receptor antagonists.[3][4] These effects include the loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[3][4] In studies on kidney cells, this compound-induced mitochondrial membrane hyperpolarization was found to be receptor-dependent, but other apoptotic events were not, suggesting a complex mechanism involving both on-target and off-target actions.[5][6]

Experimental Protocols

The characterization of this compound's interaction with cannabinoid receptors relies on standardized in vitro assays. The following sections provide detailed methodologies for the key experiments used to generate the quantitative data presented above.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology

-

Membrane Preparation:

-

Culture HEK-293 or CHO cells stably expressing the human CB1 or CB2 receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

-

Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a BCA or Bradford assay.

-

-

Assay Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Competition Wells: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940, typically at its Kₔ concentration), the membrane preparation (5-20 µg protein), and serial dilutions of this compound.

-

Total Binding Wells: Contain radioligand and membranes, but no competitor compound.

-

Non-specific Binding Wells: Contain radioligand, membranes, and a saturating concentration of a high-affinity unlabeled ligand (e.g., 10 µM WIN 55,212-2) to block all specific binding.

-

Incubate the plate at 30°C for 60-90 minutes to reach binding equilibrium.

-

-

Harvesting and Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to remove residual unbound radioligand.

-

Dry the filter plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins following receptor agonism. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, which is an early event in GPCR activation.

Methodology

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 3-5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine diphosphate, typically used at a final concentration of 10-30 µM to maintain G-proteins in an inactive state.

-

[³⁵S]GTPγS: Radiolabeled GTP analog.

-

Receptor-expressing cell membranes (prepared as in the binding assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, cell membranes (10-20 µg protein), and GDP.

-

Add serial dilutions of this compound or a reference agonist. For antagonist testing, a fixed concentration of agonist would be co-incubated with the antagonist.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

-

Harvesting and Detection:

-

Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.

-

Dry the filter plate, add a scintillation cocktail, and measure radioactivity.

-

-

Data Analysis:

-

Subtract the basal binding (in the absence of agonist) from all readings.

-

Plot the stimulated [³⁵S]GTPγS binding as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

-

Forskolin-Stimulated cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation by quantifying the inhibition of cAMP production.

Methodology

-

Cell Culture:

-

Culture cells stably expressing the CB1 or CB2 receptor (e.g., CHO-K1 or HEK-293) in a 96- or 384-well plate and allow them to attach overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (0.5 mM), for 15-30 minutes to prevent the degradation of cAMP.

-

Add serial dilutions of this compound or a reference agonist and incubate for another 15-30 minutes.

-

Stimulate the cells with forskolin (B1673556) (1-10 µM), an adenylyl cyclase activator, to induce cAMP production. Incubate for 15-30 minutes.

-

-

Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP concentration using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample.

-

Plot the percentage inhibition of the forskolin-stimulated cAMP level against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (potency) and Eₘₐₓ (efficacy) values.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. Analysis of the pharmacological properties of this compound isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic cannabinoids JWH-018, this compound, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Cannabinoids this compound and THJ-2201 Disrupt Endocannabinoid-Regulated Mitochondrial Function and Activate Apoptotic Pathways as a Primary Mechanism of In Vitro Nephrotoxicity at In Vivo Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

JWH-122: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-122 is a synthetic cannabinoid of the naphthoylindole family. First synthesized by John W. Huffman, it has been the subject of extensive research due to its high affinity for both the CB1 and CB2 cannabinoid receptors.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological profile of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, with the formal name (4-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a solid at room temperature.[3] Its chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C25H25NO | [3] |

| Molecular Weight | 355.48 g/mol | [4] |

| CAS Number | 619294-47-2 | [3] |

| Appearance | Tan powder | [5] |

| Melting Point | 88.9 °C | [5] |

| Solubility | DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 5 mg/ml | [3] |

| UV Max | 221.8 nm, 314.6 nm | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the N-alkylation of indole (B1671886) followed by a Friedel-Crafts acylation. This method is a common strategy for the preparation of various JWH analogues.[6]

Experimental Protocol: Synthesis of 1-Pentyl-3-(4-methyl-1-naphthoyl)indole (this compound)

Step 1: Synthesis of 1-Pentylindole

-

To a solution of indole in dimethyl sulfoxide (B87167) (DMSO), add powdered potassium hydroxide (B78521) (KOH).

-

Stir the mixture at room temperature.

-

Add 1-bromopentane dropwise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-pentylindole.

Step 2: Synthesis of this compound (Friedel-Crafts Acylation)

-

To a solution of 1-pentylindole in a dry, non-polar solvent (e.g., dichloromethane), add aluminum chloride (AlCl3) at 0 °C.

-

Stir the mixture at 0 °C for a short period.

-

Add a solution of 4-methyl-1-naphthoyl chloride in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it over ice-water.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Pharmacological Properties

This compound is a potent agonist at both CB1 and CB2 receptors, with a slightly higher affinity for the CB1 receptor.[2]

| Receptor | Binding Affinity (Ki) | Reference |

| CB1 | 0.69 nM | [2] |

| CB2 | 1.2 nM | [2] |

Signaling Pathways

Activation of cannabinoid receptors by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.

Experimental Protocols: Pharmacological Assays

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

-

Membrane Preparation: Prepare cell membranes from cells stably expressing human CB1 or CB2 receptors.

-

Assay Setup: In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]CP-55,940), and varying concentrations of this compound.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand) and calculate the Ki (binding affinity) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

-

Cell Culture: Plate cells expressing the cannabinoid receptor of interest in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound to the cells, followed by stimulation with forskolin (B1673556) to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

ERK Phosphorylation Assay (Western Blot)

-

Cell Treatment: Treat cells expressing the cannabinoid receptor with varying concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with appropriate secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. Normalize the p-ERK signal to the total ERK signal to determine the extent of ERK activation.

Analytical Data

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Data | Reference |

| 1H NMR (CDCl3) | Signals corresponding to the pentyl chain, indole ring, and 4-methylnaphthalene moiety. | [5] |

| 13C NMR | Resonances consistent with the carbon skeleton of this compound. | [7] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z 355, along with characteristic fragmentation patterns. | [8] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. | [9] |

Conclusion

This technical guide provides a detailed overview of the synthesis and chemical properties of this compound. The provided experimental protocols for its synthesis and pharmacological characterization offer a solid foundation for researchers investigating this and related synthetic cannabinoids. The data and diagrams presented herein are intended to facilitate a deeper understanding of this compound's chemistry and biology, thereby aiding in the development of novel therapeutic agents and a better understanding of the pharmacology of synthetic cannabinoids.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Jwh 122 | C25H25NO | CID 44466638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. swgdrug.org [swgdrug.org]

- 6. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. academic.oup.com [academic.oup.com]

JWH-122: A Technical Guide to CB1 and CB2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic cannabinoid JWH-122, with a specific focus on its binding affinities for the cannabinoid receptors type 1 (CB1) and type 2 (CB2). This document summarizes key quantitative data, details common experimental protocols for affinity determination, and illustrates the associated signaling pathways.

Core Data Presentation: this compound Binding Affinity

This compound, a methylated analog of JWH-018, demonstrates high-affinity binding to both CB1 and CB2 receptors. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. The accepted Ki values for this compound are presented below.

| Compound | Receptor | Ki (nM) | Reference |

| This compound | CB1 | 0.69 | [1][2][3][4][5] |

| This compound | CB2 | 1.2 | [1][2][3][4][5] |

Experimental Protocols: Radioligand Binding Assay

The determination of cannabinoid receptor binding affinity, such as the Ki values for this compound, is most commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand with a known high affinity for the receptor.

Materials and Reagents:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293T, CHO) stably transfected with human CB1 or CB2 receptors.

-

Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, typically [³H]CP 55,940.

-

Test Compound: Unlabeled this compound.

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl with 0.1% BSA, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, unlabeled cannabinoid receptor agonist like WIN 55,212-2.

-

Equipment: 96-well plates, cell harvester, glass fiber filters, and a scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to confluency.

-

Harvest and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Homogenize the cells in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the membrane preparation.

-

Non-specific Binding: Add assay buffer, the radioligand, a high concentration of the non-specific binding control ligand, and the membrane preparation.

-

Competition Binding: Add assay buffer, the radioligand, serially diluted concentrations of this compound, and the membrane preparation.

-

-

-

Incubation:

-

Incubate the plate, typically for 60-90 minutes at 30°C, with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials.

-

Add a scintillation cocktail and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) from the competition curve.

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways of CB1 and CB2 Receptors

Caption: Signaling pathways for CB1 and CB2 receptors.

References

In Vitro Cellular Effects of JWH-122: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cellular effects of the synthetic cannabinoid JWH-122. It summarizes key findings from published research, details experimental methodologies, and presents signaling pathways and workflows to facilitate a deeper understanding of its mechanisms of action at the cellular level.

Receptor Binding and Activation

This compound is a synthetic cannabinoid that exhibits affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Like many synthetic cannabinoids, it acts as an agonist at these receptors. The affinity and potency of this compound and its isomers have been characterized in various in vitro systems.

| Compound/Isomer | Assay Type | Cell Line | Receptor | Parameter | Value | Reference |

| This compound-4 | cAMP Inhibition | HEK293T | Human CB1 | Potency (EC50) | > Δ⁹-THC | [2] |

| This compound-5 | cAMP Inhibition | HEK293T | Human CB1 | Potency (EC50) | < this compound-4 | [2] |

| This compound-7 | cAMP Inhibition | HEK293T | Human CB1 | Potency (EC50) | < this compound-5 | [2] |

| This compound-2 | cAMP Inhibition | HEK293T | Human CB1 | Potency (EC50) | < this compound-7 | [2] |

| This compound-8 | cAMP Inhibition | HEK293T | Human CB1 | Potency (EC50) | < this compound-2 | [2] |

| This compound-6 | cAMP Inhibition | HEK293T | Human CB1 | Potency (EC50) | < this compound-8 | [2] |

| This compound-3 | cAMP Inhibition | HEK293T | Human CB1 | Potency (EC50) | < this compound-6 | [2] |

| JWH-073 | Competition Binding | Mouse Brain | CB1 | Affinity (Ki) | 8.9 ± 1.8 nM | [3][4] |

This assay is used to determine the potency and efficacy of cannabinoid receptor agonists.

-

Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in an appropriate medium. The cells are then transfected with a plasmid encoding the human cannabinoid receptor 1 (CB1) and a biosensor plasmid, such as pGloSensor-22F, which reports changes in cyclic adenosine (B11128) monophosphate (cAMP) levels.[2]

-

Cell Treatment: Transfected cells are seeded into assay plates. Prior to treatment, the medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent.

-

Agonist Stimulation: Cells are stimulated with forskolin (B1673556) to increase intracellular cAMP levels. Concurrently, cells are treated with varying concentrations of the test compounds (e.g., this compound isomers).[2]

-

Data Acquisition: Luminescence is monitored in real-time using a plate reader. Agonist activity at the CB1 receptor inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels and a corresponding change in luminescence.

-

Data Analysis: The data are normalized and used to generate dose-response curves, from which potency (EC50) and efficacy (Emax) values are calculated.

Cytotoxicity and Cell Viability

Studies on the cytotoxic effects of this compound have yielded varied results depending on the cell type and concentrations used. In some cell lines, this compound induces a significant decrease in cell viability, while in others, no effect on viability is observed even at concentrations that trigger other cellular responses.

| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |

| BeWo (placental) | Cell Viability | High concentrations | 48 hours | Significant decrease in viability | [5][6] |

| HK-2 (kidney) | MTT, LDH, Neutral Red | 1 nM - 1 µM | Not specified | No effect on cell viability | [1][7] |

| St-T1b (endometrial) | Cell Viability | 0.01 - 25 µM | Not specified | No reduction in cell viability | [8] |

| HepG2 (liver) | XTT Assay | Not specified | 24 hours | Positive for cytotoxicity (reduced viability) | [9] |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

-

Cell Seeding: Cells (e.g., BeWo or HK-2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[10]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are then incubated for a specified period (e.g., 24 or 48 hours).[10]

-

MTT Addition: Following treatment, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for several hours to allow viable cells with active mitochondria to reduce the yellow MTT to a purple formazan (B1609692) product.[10]

-

Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of the pharmacological properties of this compound isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]

- 4. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic cannabinoids JWH-018, this compound, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Cannabinoids this compound and THJ-2201 Disrupt Endocannabinoid-Regulated Mitochondrial Function and Activate Apoptotic Pathways as a Primary Mechanism of In Vitro Nephrotoxicity at In Vivo Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic cannabinoids and endometrial stromal cell fate: Dissimilar effects of this compound, UR-144 and WIN55,212-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of JWH-122 as a synthetic cannabinoid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-122, a synthetic cannabinoid, is a potent agonist of both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). This document provides a comprehensive technical overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and metabolic pathways. Detailed experimental protocols and visual representations of signaling cascades and workflows are presented to facilitate further research and development in the field of cannabinoid science.

Introduction

This compound, or (4-methyl-1-naphthyl)-(1-pentylindol-3-yl)methanone, is a synthetic cannabinoid that belongs to the naphthoylindole family.[1] It was synthesized by John W. Huffman and has been identified as a component in various "herbal incense" products.[1] Like other synthetic cannabinoids, this compound mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis, by interacting with the endocannabinoid system. However, this compound often exhibits a higher potency and a different side-effect profile compared to THC, necessitating a thorough understanding of its pharmacological characteristics.

Receptor Binding Affinity

This compound demonstrates high-affinity binding to both CB1 and CB2 receptors. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.

| Receptor | Kᵢ (nM) | Reference |

| Human CB1 | 0.69 | [2] |

| Human CB2 | 1.2 | [2] |

Table 1: Binding Affinities (Kᵢ) of this compound for Human Cannabinoid Receptors.

Functional Activity

This compound acts as a full agonist at both CB1 and CB2 receptors, meaning it can elicit a maximal response from the receptor.[3] This is in contrast to THC, which is a partial agonist. The functional potency of this compound is often determined by measuring its ability to modulate intracellular signaling pathways, such as the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production.

G-protein Signaling: cAMP Inhibition

Activation of the Gαi/o-coupled CB1 and CB2 receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4][5] The potency of a compound in this assay is expressed as the half-maximal effective concentration (EC₅₀).

| Assay | Receptor | EC₅₀ (nM) | Reference |

| cAMP Inhibition | Human CB1 | Data not consistently available in retrieved results. A study on this compound isomers showed this compound-4 to have a potent effect on cAMP inhibition.[3] | [3] |

Table 2: Functional Potency (EC₅₀) of this compound in cAMP Inhibition Assays.

β-Arrestin Recruitment

Upon agonist binding, G-protein coupled receptors (GPCRs) like the cannabinoid receptors also recruit β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate G-protein-independent signaling cascades.[6][7] The potency and efficacy of this compound in recruiting β-arrestin can be determined using specialized assays.

| Assay | Receptor | EC₅₀ (nM) | Reference |

| β-Arrestin Recruitment | Human CB1/CB2 | Specific EC₅₀ values for this compound were not found in the search results. However, studies have demonstrated that its metabolites can activate cannabinoid receptors.[8] | [8] |

Table 3: Functional Potency (EC₅₀) of this compound in β-Arrestin Recruitment Assays.

Signaling Pathways

The activation of CB1 and CB2 receptors by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase through the Gαi/o subunit, leading to a decrease in cAMP. The Gβγ subunits can modulate various ion channels and other effector enzymes. Furthermore, β-arrestin recruitment can lead to the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

Metabolism

This compound undergoes extensive phase I and phase II metabolism, primarily in the liver.[9] In vitro studies using human liver microsomes have identified several major metabolic pathways.[9]

-

Phase I Metabolism: The primary routes of phase I metabolism include:

-

Hydroxylation: Addition of hydroxyl groups to the pentyl chain (at positions 4 and 5) and the naphthyl and indole (B1671886) moieties.[10]

-

Carboxylation: Oxidation of the terminal carbon of the pentyl chain to a carboxylic acid.[9]

-

Dehydrogenation: Formation of double bonds.

-

N-dealkylation: Removal of the pentyl chain.

-

-

Phase II Metabolism: The hydroxylated and carboxylated metabolites can be further conjugated with glucuronic acid (glucuronidation) to form more water-soluble compounds for excretion.[9]

Many of the metabolites of this compound have been shown to retain biological activity at cannabinoid receptors, which may contribute to the overall pharmacological and toxicological effects of the parent compound.[10]

Experimental Protocols

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol determines the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled cannabinoid ligand.

Materials:

-

HEK293 cells stably expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [³H]CP-55,940)

-

This compound

-

Non-labeled high-affinity cannabinoid ligand (for non-specific binding, e.g., WIN-55,212-2)

-

Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the receptor of interest.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled ligand).

-

Incubation: Add the membrane preparation to each well and incubate at 30°C for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.[11]

cAMP Functional Assay

This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing cannabinoid receptors.[12][13]

Materials:

-

CHO or HEK293 cells stably expressing human CB1 or CB2 receptors

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP detection kit (e.g., HTRF, LANCE)

-

Cell culture medium and supplements

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and incubate.

-

Pre-treatment: Pre-treat cells with a PDE inhibitor to prevent cAMP degradation.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except basal control) to stimulate adenylyl cyclase.

-

Incubation: Incubate for a specified period (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit.

-

Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for cAMP inhibition.

In Vitro Metabolism Study (Human Liver Microsomes)

This protocol investigates the metabolic fate of this compound using human liver microsomes (HLMs).[9][14]

Materials:

-

Pooled human liver microsomes (HLMs)

-

This compound

-

NADPH regenerating system (or NADPH)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Incubation Mixture: Prepare an incubation mixture containing HLMs, phosphate buffer, and this compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction with ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the quenched samples to pellet the protein and collect the supernatant.

-

Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify this compound and its metabolites.

-

Data Analysis: Determine the rate of metabolism and identify the major metabolic pathways.

Conclusion

This compound is a high-affinity, full agonist for both CB1 and CB2 receptors. Its potent activity and extensive metabolism, which can produce biologically active metabolites, contribute to its complex pharmacological profile. The data and protocols presented in this guide provide a foundation for researchers to further investigate the therapeutic potential and toxicological risks associated with this compound and other synthetic cannabinoids. A thorough understanding of the structure-activity relationships, signaling pathways, and metabolic fate of these compounds is crucial for the development of safer cannabinoid-based therapeutics and for informing public health and regulatory policies.

References

- 1. swgdrug.org [swgdrug.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Analysis of the pharmacological properties of this compound isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. mdpi.com [mdpi.com]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Metabolism and Hepatic Intrinsic Clearance of the Synthetic Cannabinoid Receptor Agonist this compound and Its Four ω-Halogenated Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

JWH-122 as a methylated analogue of JWH-018.

An In-depth Technical Guide on JWH-122: A Methylated Analogue of JWH-018

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and structurally diverse class of psychoactive substances. Among the earliest and most well-known of these are the naphthoylindoles developed by Dr. John W. Huffman, from which the "JWH" prefix originates. JWH-018 was one of the first SCRAs to be widely identified in herbal incense products like "Spice" and "K2".[1][2] Its potent activity as a full agonist at both the CB1 and CB2 cannabinoid receptors led to significant research into its pharmacological profile.[1][[“]]

This technical guide focuses on this compound, a close structural analogue of JWH-018. This compound is distinguished by the addition of a methyl group to the 4-position of the naphthoyl ring.[4][5] This seemingly minor modification has significant implications for its interaction with cannabinoid receptors. This document provides a detailed comparison of this compound and JWH-018, covering their chemical properties, receptor binding affinities, functional activities, and the experimental protocols used for their characterization. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and medicinal chemistry.

Chemical Properties

JWH-018 (1-pentyl-3-(1-naphthoyl)indole) and this compound ((4-methyl-1-naphthyl)-(1-pentylindol-3-yl)methanone) share a common N-pentylindole core structure, differing only in the substitution on the naphthoyl moiety.[6][7] this compound is the 4-methylated analogue of JWH-018.[4][5] This structural relationship is a key determinant of their pharmacological activity.

The table below summarizes the key chemical properties of both compounds.

| Property | JWH-018 | This compound |

| IUPAC Name | Naphthalen-1-yl-(1-pentylindol-3-yl)methanone[6] | (4-Methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone[7] |

| Molecular Formula | C₂₄H₂₃NO[6] | C₂₅H₂₅NO[4][7] |

| Molecular Weight | 341.4 g/mol [6] | 355.481 g/mol [4] |

| CAS Number | 209414-07-3[6] | 619294-47-2[4] |

Receptor Binding and Functional Activity

Both JWH-018 and this compound are potent, full agonists at the cannabinoid CB1 and CB2 receptors.[1] However, the 4-methyl substitution on the naphthyl ring of this compound significantly enhances its binding affinity for the CB1 receptor compared to JWH-018. This compound displays sub-nanomolar affinity for CB1, making it one of the more potent SCRAs in this series.

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | hCB1 EC₅₀ (nM) | hCB2 EC₅₀ (nM) | Reference(s) |

| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 | 102 | 133 | [1] |

| This compound | 0.69 | 1.2 | Not Reported | Not Reported | [4][8] |

Kᵢ (Inhibition Constant): A measure of binding affinity; a lower Kᵢ value indicates a higher binding affinity. EC₅₀ (Half Maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

The data clearly indicates that this compound has a significantly higher affinity for the CB1 receptor (approximately 13-fold higher) and a moderately higher affinity for the CB2 receptor (approximately 2.5-fold higher) than its parent compound, JWH-018.

Synthesis

The synthesis of these naphthoylindoles is typically achieved through a two-step process.[9][10] The general workflow involves a Friedel-Crafts acylation followed by an N-alkylation.

Step 1: Friedel-Crafts Acylation: Indole is acylated at the C3 position using the appropriate acyl chloride (1-naphthoyl chloride for JWH-018 or 4-methyl-1-naphthoyl chloride for this compound) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10] This reaction forms the key intermediate, (naphthalen-1-yl)(1H-indol-3-yl)methanone or its 4-methyl analogue.

Step 2: N-Alkylation: The nitrogen of the indole ring in the intermediate is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The resulting anion is then alkylated with an alkyl halide, typically 1-bromopentane, to yield the final product.[9][10]

Experimental Protocols

Receptor Binding Affinity Assay (Radioligand Competition)

This protocol is a standard method for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Receptor Preparation: Membranes are prepared from cells (e.g., HEK293) or tissues (e.g., mouse brain homogenates) expressing the cannabinoid receptor of interest (CB1 or CB2).[11]

-

Ligand Preparation: A known cannabinoid receptor radioligand, such as [³H]CP-55,940, is used.[11] The test compounds (this compound, JWH-018) are prepared in a range of concentrations.

-

Incubation: The receptor membranes, radioligand, and varying concentrations of the test compound are incubated together in a suitable buffer.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Activity Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activation of G-protein coupled receptors (GPCRs), such as CB1 and CB2, by quantifying the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.

-

Membrane Preparation: As with the binding assay, membranes from cells or tissues expressing the receptor are prepared.[11]

-

Reagents: The assay buffer contains GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, and the test compound at various concentrations.

-

Incubation: Membranes are incubated with the reagents. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation & Quantification: The reaction is stopped, and the membranes are collected by filtration. The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

-

Data Analysis: The concentration-response curve is plotted, and the EC₅₀ and Emax (maximum effect) values are determined to characterize the potency and efficacy of the agonist.

Signaling Pathways

This compound and JWH-018 exert their effects by acting as agonists at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels and other signaling cascades.

-

Receptor Activation: this compound or JWH-018 binds to and activates the CB1 or CB2 receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the associated inhibitory G-protein, Gαi/o. This causes the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Downstream Effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[6] This, in turn, reduces the activity of protein kinase A (PKA).

-

MAPK Pathway Activation: The Gβγ subunit can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2 phosphorylation), which is involved in cell growth and differentiation.[6]

-

Ion Channel Modulation: The G-protein subunits can directly modulate the activity of ion channels, typically leading to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.[6]

-

Recent studies have also indicated that these compounds can induce apoptosis in certain cell types, such as placental cells, through mechanisms that may involve the production of reactive oxygen species (ROS) and the activation of caspases.[12][13] For this compound, this apoptotic effect was found to be independent of the cannabinoid receptors, suggesting alternative mechanisms of action at higher concentrations.[12]

Conclusion

This compound is a potent methylated analogue of JWH-018 with significantly enhanced binding affinity for the CB1 receptor. This characteristic likely contributes to a higher in vivo potency compared to its parent compound. Understanding the structure-activity relationships, as demonstrated by the comparison between JWH-018 and this compound, is crucial for the fields of medicinal chemistry and pharmacology. The detailed experimental protocols and pathway analyses provided in this guide offer a foundational resource for professionals engaged in the study of synthetic cannabinoids, aiding in the development of analytical methods, the characterization of new analogues, and the investigation of their toxicological and pharmacological effects.

References

- 1. JWH-018 - Wikipedia [en.wikipedia.org]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. consensus.app [consensus.app]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Jwh 122 | C25H25NO | CID 44466638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic cannabinoids JWH-018, this compound, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Structure-activity relationships of JWH-122

An In-depth Technical Guide on the Structure-Activity Relationships of JWH-122

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a synthetic cannabinoid of the naphthoylindole class, is a potent agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2] As a methylated analog of JWH-018, its structure has been the subject of extensive research to elucidate the key molecular features governing its high affinity and efficacy.[3] This document provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and forensic analysis.

Binding Affinity and Functional Activity

This compound exhibits high-affinity binding to both CB1 and CB2 receptors, acting as a full agonist. The methyl group at the 4-position of the naphthoyl ring is a critical structural feature that enhances its binding affinity compared to its parent compound, JWH-018.[4] Quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound are summarized in the tables below.

Quantitative Data Summary

Table 1: Cannabinoid Receptor Binding Affinities of this compound

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

| This compound | 0.69[2][3] | 1.2[2][3] |

Table 2: Functional Activity of this compound Isomers at the CB1 Receptor

| Compound | Potency (cAMP Inhibition) |

| This compound-2 | Agonist |

| This compound-3 | Agonist |

| This compound-4 | Agonist |

| This compound-5 | Agonist |

| This compound-6 | Agonist |

| This compound-7 | Agonist |

| This compound-8 | Agonist |

Source: Analysis of the pharmacological properties of this compound isomers in HEK293T cells.[5]

Metabolism and Metabolite Activity

The in vivo metabolism of this compound primarily involves hydroxylation of the N-pentyl chain. The two major phase I metabolites are the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) derivatives.[6][7] Studies have shown that the N-4-hydroxylated metabolite is the predominant one in this compound metabolism.[6][8] Importantly, these hydroxylated metabolites retain significant activity at cannabinoid receptors, which may prolong the parent compound's effects.[8]

Table 3: Major Metabolites of this compound and Their Activity

| Metabolite | Primary Site of Metabolism | Receptor Activity |

| This compound N-(4-hydroxypentyl) metabolite | N-pentyl chain | Active at CB receptors[8] |

| This compound N-(5-hydroxypentyl) metabolite | N-pentyl chain | Active at CB receptors[8] |

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of in vitro assays. The following sections detail the methodologies for key experiments used to determine binding affinity and functional activity.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the CB1 and CB2 receptors.[9]

Materials:

-

Membrane Preparations: Membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.[10]

-

Radioligand: [³H]CP-55,940 or another suitable high-affinity cannabinoid receptor ligand.[9]

-

Non-specific Binding Control: A high concentration of an unlabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[9]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[9]

-

Filtration System: Cell harvester and glass fiber filters.[9]

-

Scintillation Counter. [9]

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer. Dilute the radioligand to a final concentration of approximately 0.5-1.0 nM.[9]

-

Assay Setup: In a 96-well plate, combine the diluted test compound, the radioligand, and the membrane preparation (typically 10-20 µg of protein per well).[10][11] Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).[9]

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[9][10]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[9]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[9]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[9]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.[11][12] The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified.[13]

Materials:

-

Cell Membranes: Membranes from HEK-293 or CHO cells expressing human CB1 or CB2 receptors.[11]

-

[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.[11]

-

Guanosine Diphosphate (GDP): To ensure G-proteins are in their inactive state initially.[11]

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and BSA.

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the receptor of interest. Homogenize the cells and prepare a membrane fraction through differential centrifugation.[11]

-

Assay Setup: In a multi-well plate, add the assay buffer, cell membranes (5-20 µg protein/well), and GDP (final concentration ~10 µM).[11] Add serial dilutions of the test compound (e.g., this compound).

-

Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).[11]

-

Incubation: Incubate the plate, typically at 30°C, for a set period (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the specific binding as a function of the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.[11]

cAMP Accumulation Assay

This assay measures the ability of a cannabinoid agonist to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11][14]

Materials:

-

Cells: CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors.[11]

-

Adenylyl Cyclase Activator: Forskolin (B1673556).[14]

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.[11]

-

cAMP Detection Kit: e.g., HTRF or LANCE Ultra cAMP kits.[14]

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.[14]

-

Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor.[11]

-

Compound Addition: Add serial dilutions of the test compound (e.g., this compound) and incubate.[11]

-

Stimulation: Add a fixed concentration of forskolin to all wells (except basal control) to stimulate adenylyl cyclase and increase cAMP levels.[14]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the cAMP concentration using a competitive immunoassay-based detection kit.[11][14]

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist. Fit the data using a non-linear regression model to determine the EC₅₀ and Emax values.[14]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical signaling pathway for cannabinoid receptors and the general workflows for the key experimental protocols described above.

Conclusion

The structure-activity relationships of this compound highlight the importance of specific structural moieties in conferring high affinity and potency at cannabinoid receptors. The 4-methyl group on the naphthoyl ring is a key determinant of its enhanced binding. Furthermore, the metabolic profile of this compound, leading to active metabolites, underscores the complexity of its in vivo pharmacology. The experimental protocols and data presented herein provide a foundational resource for the continued investigation of this compound and the rational design of novel cannabinoid receptor modulators. A thorough understanding of these relationships is crucial for both therapeutic development and for addressing the public health challenges posed by synthetic cannabinoids.

References

- 1. Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids this compound and JWH-210 in Humans After Self-Administration: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the pharmacological properties of this compound isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. benchchem.com [benchchem.com]

JWH-122: A Technical Guide to its Interaction with the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-122 is a synthetic cannabinoid of the naphthoylindole family, first synthesized by Dr. John W. Huffman.[1] It is a methylated analog of the well-known synthetic cannabinoid JWH-018.[1] As a potent agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, this compound has been a subject of significant interest in forensic and pharmacological research.[2][3] This document provides a comprehensive technical overview of this compound, focusing on its quantitative pharmacology, its effects on endocannabinoid system signaling pathways, and detailed protocols for its characterization.

Chemical and Physical Properties

This compound, with the formal name (4-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a crystalline solid at room temperature.[2] Its chemical structure and properties are summarized below.

| Property | Value |

| CAS Number | 619294-47-2 |

| Molecular Formula | C₂₅H₂₅NO[2] |

| Formula Weight | 355.5 g/mol [2] |

| Purity | ≥98%[4] |

| Solubility | DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 5 mg/ml[2] |

| SMILES | CCCCCn1cc(c2c1cccc2)C(=O)c3ccc(c4c3cccc4)C |

Pharmacological Profile: Binding Affinity and Potency

This compound is a high-affinity ligand for both cannabinoid receptors, acting as a potent full agonist.[3][5] Its binding affinity (Ki) is significantly higher than that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[6] The following table summarizes the binding affinity of this compound in comparison to other relevant cannabinoid ligands.

| Compound | Receptor | Binding Affinity (Ki) [nM] |

| This compound | hCB1 | 0.69 [1][4] |

| hCB2 | 1.2 [2][4] | |

| JWH-018 | hCB1 | 9.00 ± 5.00 |

| hCB2 | 2.94 ± 2.65 | |

| Δ⁹-THC | hCB1 | 40.7 ± 1.7 |

| hCB2 | 36.4 ± 9.6 | |

| CP-55,940 | hCB1 | 0.91 ± 0.11 |

| hCB2 | 0.68 ± 0.08 |

Note: Comparative Ki values for JWH-018, Δ⁹-THC, and CP-55,940 are drawn from representative literature for comparative context. Absolute values can vary between experiments.

Functionally, this compound demonstrates potent agonism by stimulating G-protein activation and inhibiting adenylyl cyclase.[3] In a functional assay measuring the inhibition of forskolin-stimulated cAMP levels in HEK293T cells expressing the human CB1 receptor, this compound (referred to as this compound-4 in the study) was found to be more potent than Δ⁹-THC.[3]

Signaling Pathways of this compound

As a cannabinoid receptor agonist, this compound triggers a cascade of intracellular events upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[6][7]

CB1 Receptor Signaling

The CB1 receptor is predominantly expressed in the central nervous system.[8] Its activation by an agonist like this compound primarily leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] This, in turn, reduces the activity of protein kinase A (PKA).[9] The dissociated Gβγ subunits can also modulate downstream effectors, including the inhibition of voltage-gated calcium channels and activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, which collectively suppress neurotransmitter release.[9][10] Furthermore, CB1 activation can stimulate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[9]

CB2 Receptor Signaling

The CB2 receptor is found predominantly in the immune system.[7] Similar to CB1, its activation by this compound leads to Gi/o-mediated inhibition of adenylyl cyclase.[7][11] CB2 receptor stimulation is also known to activate MAPK signaling cascades, including p38, JNK, and ERK pathways, which play key roles in modulating immune cell function and inflammatory responses.[11][12] Some studies have described a pathway where the Gβγ subunits activate MAPK, leading to an increase in intracellular calcium, which can result in cellular responses like β-endorphin release in keratinocytes.[13]

Experimental Protocols

Characterizing the interaction of this compound with cannabinoid receptors involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Competitive Radioligand Binding Assay (for Ki Determination)

This assay quantifies the binding affinity of this compound by measuring its ability to compete with a known radiolabeled ligand for binding to CB1 or CB2 receptors.[6]

Workflow Diagram:

Methodology:

-

Materials and Reagents:

-

Receptor Membranes: Commercially available cell membranes from HEK-293 or CHO cells expressing human CB1 or CB2 receptors.[6]

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).[6]

-

Test Compound: this compound, serially diluted in DMSO and then assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[6]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand like WIN 55,212-2.[6]

-

-

Procedure:

-

In a 96-well plate, combine the receptor membranes (5-10 µg protein/well), the radioligand (at a concentration near its Kd, e.g., 0.5-1.0 nM), and varying concentrations of this compound.

-

Include wells for total binding (no this compound) and non-specific binding (with excess unlabeled ligand).

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through a GF/C glass fiber filter plate using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4).[6]

-

Allow filters to dry, then add scintillation cocktail and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all other readings to get specific binding.

-

Plot the percent specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay (for Functional Agonism)

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor, providing a direct measure of agonist efficacy (Emax) and potency (EC₅₀).[5]

Workflow Diagram:

Methodology:

-

Materials and Reagents:

-

Receptor Membranes: As described above.

-

Radioligand: [³⁵S]GTPγS (non-hydrolyzable GTP analog).[5]

-

Guanosine Diphosphate (GDP): To ensure G-proteins are in an inactive state initially.[5]

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, 0.5% BSA, pH 7.4.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, receptor membranes (10-20 µg protein/well), and GDP (final concentration ~10-30 µM).[5]

-

Add varying concentrations of this compound or a reference agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).[5]

-

Incubate at 30°C for 60 minutes with gentle agitation.[5]

-

Terminate and filter the reaction as described in the radioligand binding assay.

-

Wash filters and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS and subtract from all values.

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.[5]

-

cAMP Inhibition Assay (for Functional Agonism)

This cell-based assay measures the ability of this compound to inhibit adenylyl cyclase activity, a key downstream effect of Gi/o-coupled receptor activation.[7]

Workflow Diagram:

Methodology:

-

Materials and Reagents:

-

Cell Line: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.[5][7]

-

PDE Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[7]

-

Adenylyl Cyclase Activator: Forskolin.[7]

-

Test Compound: this compound, serially diluted.

-

cAMP Detection Kit: A commercial kit based on HTRF, LANCE, or ELISA.[7]

-

-

Procedure:

-

Seed cells in a 96- or 384-well plate and grow to ~90% confluency.[7]

-

Wash cells with serum-free medium or assay buffer containing IBMX.

-

Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.[7]

-

Add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells (except basal controls) to stimulate adenylyl cyclase.

-

Incubate for an additional 15-30 minutes.[7]

-

Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each this compound concentration.

-

Plot the percent inhibition against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Analysis of the pharmacological properties of this compound isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]